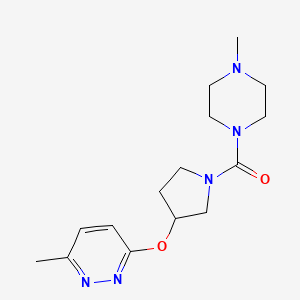
(4-Methylpiperazin-1-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-Methylpiperazin-1-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H23N5O2 and its molecular weight is 305.382. The purity is usually 95%.
BenchChem offers high-quality (4-Methylpiperazin-1-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Methylpiperazin-1-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antifungal Activity
(4-Methylpiperazin-1-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone: and its derivatives have been investigated as potential antifungal agents . Researchers synthesized a series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines, which showed promising antifungal properties. These compounds were obtained via intramolecular cyclization of 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones. The study highlights their potential in combating fungal infections.
RET Kinase Inhibition
In the context of cancer research, this compound has been explored as a RET kinase inhibitor . The receptor tyrosine kinase RET plays a crucial role in various cancers, including thyroid cancer and non-small cell lung cancer (NSCLC). Inhibition of RET is a promising therapeutic strategy, and this compound shows efficacy in this regard.
Antimicrobial Properties
The same compound series has been evaluated for antimicrobial activity . Understanding its effects against bacteria and other microorganisms is essential for developing novel treatments. Further studies are needed to explore its potential in combating infections.
Molecular Modeling and Enzyme Inhibition
Docking simulations have revealed interactions between the most active derivatives of this compound and oxidoreductase enzymes . These interactions involve hydrophobic contacts with residues at the binding site. Such insights aid in designing more effective enzyme inhibitors.
Leukemia Treatment
Imatinib, a widely used therapeutic agent for leukemia, inhibits tyrosine kinases. Interestingly, the structurally related piperazin-1-ium salt of this compound has been characterized . Investigating its potential in leukemia treatment could yield valuable information.
Anti-Inflammatory and Anti-Nociceptive Effects
A new piperazine derivative, related to this compound, has demonstrated anti-inflammatory and anti-nociceptive effects . These properties are relevant for pain management and inflammation-related conditions.
properties
IUPAC Name |
(4-methylpiperazin-1-yl)-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2/c1-12-3-4-14(17-16-12)22-13-5-6-20(11-13)15(21)19-9-7-18(2)8-10-19/h3-4,13H,5-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSERQNZFCZZSIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpiperazin-1-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[[2-[3-cyano-6-pyridin-4-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2692189.png)

![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-one](/img/structure/B2692191.png)

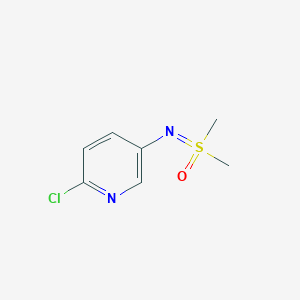
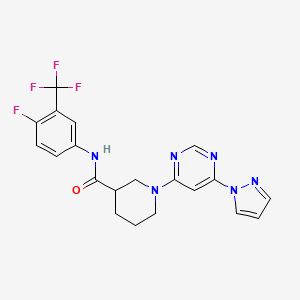
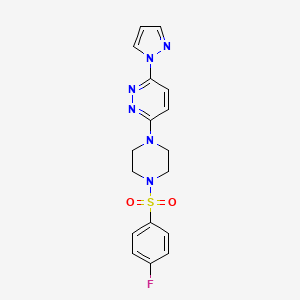


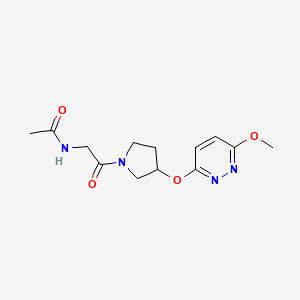
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2692207.png)
![2-[(2,6-Dimethylpyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B2692209.png)
